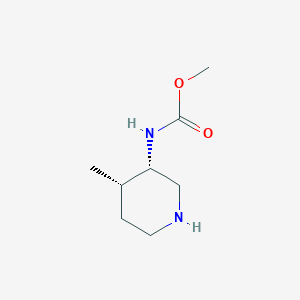

cis-3-Methoxycarbonylamino-4-methylpiperidine

Description

Properties

IUPAC Name |

methyl N-[(3S,4S)-4-methylpiperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-6-3-4-9-5-7(6)10-8(11)12-2/h6-7,9H,3-5H2,1-2H3,(H,10,11)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLKJOHNINGLAQ-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCNC[C@H]1NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820575-25-4, 694495-64-2 | |

| Record name | Carbamic acid, N-[(3S,4S)-4-methyl-3-piperidinyl]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820575-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694495-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Methoxycarbonylamino-4-methylpiperidine involves several steps, starting from commercially available starting materials. One common synthetic route includes the reaction of 4-methylpiperidine with methoxycarbonyl chloride under basic conditions to form the desired product.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: cis-3-Methoxycarbonylamino-4-methylpiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic or neutral conditions.

Major Products Formed:

Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

Reduction: Reduced derivatives with functional groups such as alcohols or amines.

Substitution: Substituted products with various functional groups depending on the nucleophile used.

Scientific Research Applications

Drug Development

cis-3-Methoxycarbonylamino-4-methylpiperidine plays a significant role in the design of novel pharmaceuticals. Its structural characteristics make it suitable for targeting specific receptors or enzymes, which can enhance therapeutic efficacy.

Case Study: Neuropharmacological Research

Research indicates that derivatives of this compound exhibit activity similar to known stimulants. For example, studies on related piperidine compounds have shown their ability to inhibit dopamine uptake, which is crucial for developing treatments for neurodegenerative diseases and mood disorders .

| Compound Name | Monoamine Reuptake Activity (nM) |

|---|---|

| Cocaine | 119 |

| (−)-cis-CPCA | 98 |

| (+)-CPCA | 90 |

This table illustrates the comparative monoamine reuptake activity of similar compounds, indicating the potential efficacy of this compound derivatives in pharmacological applications.

Peptide Synthesis

The compound serves as a key building block in peptide synthesis, particularly in the development of cyclic peptides that exhibit enhanced stability and biological activity. Its use in solid-phase peptide synthesis (SPPS) has been evaluated, showing promising results as an alternative to traditional reagents like piperidine.

Case Study: SPPS Optimization

In a study focused on optimizing SPPS protocols, researchers successfully substituted piperidine with This compound , demonstrating its effectiveness in deprotecting amino acids during peptide synthesis. The findings suggest that this compound can streamline peptide synthesis processes while maintaining high yields and purity .

Biomaterials

The unique properties of This compound make it valuable in creating biomaterials for tissue engineering. Its ability to support cell adhesion and growth is critical for regenerative medicine applications.

Application Example: Tissue Engineering

Research has shown that incorporating this compound into biomaterials enhances their biocompatibility and promotes cellular interactions necessary for tissue regeneration. This application is particularly relevant in orthopedic surgery and wound healing .

Neuroscience Research

In neuroscience, This compound is utilized in studies related to neuropeptides, contributing to the understanding of neurological processes and potential treatments for conditions such as Alzheimer's disease.

Case Study: Neuropeptide Studies

Investigations into neuropeptide signaling pathways have highlighted the role of piperidine derivatives in modulating synaptic transmission. The structural similarity of This compound to endogenous neuropeptides suggests its potential as a therapeutic agent in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of cis-3-Methoxycarbonylamino-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, based on general principles of piperidine chemistry, the following comparisons can be inferred:

Structural and Functional Group Comparisons

Substituent Effects: Compared to 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) , which is a pyrimidine derivative with a carboxylic acid group, the target compound’s piperidine ring and methoxycarbonylamino group may confer distinct electronic and steric properties. Pyrimidine derivatives often exhibit aromatic stability, whereas piperidines provide conformational flexibility.

Stereochemical Considerations :

- The cis configuration of substituents in piperidines can lead to different biological activities compared to trans isomers. For example, cis-substituted piperidines may adopt chair conformations that optimize binding to hydrophobic pockets in proteins.

Hypothetical Physicochemical and Pharmacological Data

Limitations of the Provided Evidence

The evidence focuses on unrelated compounds:

- 2-Chloro-6-methylpyrimidine-4-carboxylic acid is a pyrimidine derivative, differing in ring structure and functional groups .

To fulfill the user’s request, access to specialized databases (e.g., Reaxys, SciFinder) or literature on piperidine analogs would be required.

Biological Activity

Cis-3-Methoxycarbonylamino-4-methylpiperidine is a piperidine derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is primarily studied for its antimicrobial, antiviral, and therapeutic properties, as well as its role in various biochemical pathways.

Chemical Structure and Properties

This compound features a methoxycarbonylamino group at the 3-position and a methyl group at the 4-position of the piperidine ring. This unique substitution pattern may influence its biological activity and interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₈H₁₄N₂O₂ |

| Molecular Weight | 170.20 g/mol |

| CAS Number | 694495-64-2 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is thought to be mediated through its interactions with specific receptors or enzymes. Preliminary studies suggest that it may interact with neurotransmitter receptors, which could be pivotal for its therapeutic applications.

Target Pathways

Carbamates, including this compound, are involved in several biochemical pathways:

- Synthesis of Peptides : The carbamate moiety acts as a protecting group for amines during peptide synthesis.

- Neurotransmitter Modulation : Potential interactions with neurotransmitter systems may lead to effects on mood and cognition.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that derivatives of piperidine can inhibit the growth of various bacterial strains, suggesting similar potential for this compound.

Therapeutic Applications

This compound is being explored for its therapeutic applications in treating conditions such as:

- Rheumatoid Arthritis

- Psoriasis

- Inflammatory Bowel Disease

These applications are linked to its potential as a Janus Kinase (JAK) inhibitor, which plays a crucial role in immune response modulation .

Case Studies and Research Findings

-

Antiproliferative Activity :

A study examining related piperidine compounds found that certain derivatives exhibited significant antiproliferative effects on cancer cell lines, indicating that this compound may have similar properties .Compound Cell Line GI50 (µM) Compound VIc MCF-10A 0.77 Compound VIf LOX-IMVI melanoma 1.05 -

Mechanistic Insights :

Interaction studies have suggested that the compound may induce apoptosis in cancer cells by modulating apoptotic pathways through cytochrome C release, similar to other piperidine derivatives .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its chemical structure. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for understanding its therapeutic potential:

- Absorption : Likely influenced by lipophilicity due to the methoxy group.

- Metabolism : Expected to undergo metabolic pathways common to carbamate compounds.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for cis-3-Methoxycarbonylamino-4-methylpiperidine, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis of cis-configured piperidines often involves cyclization or stereoselective reduction. For example, refluxing intermediates with hydrochloric acid and acetic acid (e.g., 3M HCl and 6M acetic acid) under controlled conditions can favor cis-stereochemistry . Chiral chromatography (e.g., using polysaccharide-based columns) or nuclear Overhauser effect (NOE) NMR experiments are critical to confirm stereochemical integrity .

Q. How can researchers characterize the structural conformation of cis-3-Methoxycarbonylamino-4-methylpiperidine?

- Methodological Answer : X-ray crystallography remains the gold standard for resolving stereochemistry. Software suites like SHELXL (part of the SHELX system) enable refinement of crystallographic data to confirm bond angles, torsion angles, and cis-configuration . Complementary techniques include - and -NMR spectroscopy, focusing on coupling constants (e.g., values) to distinguish cis and trans isomers .

Q. What analytical methods are suitable for quantifying impurities in cis-3-Methoxycarbonylamino-4-methylpiperidine?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) is recommended. Reference standards (e.g., EP-grade impurities) should be sourced from certified providers to validate method accuracy, as outlined in pharmaceutical quality guidelines . For trace analysis, gas chromatography (GC) with flame ionization detection (FID) may be employed for volatile derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for cis-3-Methoxycarbonylamino-4-methylpiperidine derivatives?

- Methodological Answer : Discrepancies between NMR, IR, or mass spectra often arise from conformational flexibility or solvent effects. Dynamic NMR experiments (e.g., variable-temperature studies) can identify rotational barriers, while density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict stable conformers for comparison . Cross-validation with crystallographic data (SHELXL-refined) is essential .

Q. What strategies optimize the stability of cis-3-Methoxycarbonylamino-4-methylpiperidine under experimental conditions?

- Methodological Answer : Stability studies should assess pH, temperature, and light exposure. For example, storing the compound at -20°C in anhydrous solvents (e.g., DMSO-d) minimizes hydrolysis of the methoxycarbonyl group . Accelerated degradation studies (e.g., 40°C/75% RH) coupled with LC-MS identify major degradation pathways .

Q. How can the biological activity of cis-3-Methoxycarbonylamino-4-methylpiperidine be evaluated in enzyme inhibition assays?

- Methodological Answer : Use fluorogenic or chromogenic substrates in kinetic assays (e.g., Michaelis-Menten analysis) to determine IC values. Molecular docking (e.g., AutoDock Vina) predicts binding modes to enzymes like proteases or kinases. Ensure proper controls (e.g., reference inhibitors) and validate results with orthogonal assays (e.g., surface plasmon resonance) .

Q. What ethical considerations apply when studying cis-3-Methoxycarbonylamino-4-methylpiperidine in preclinical models?

- Methodological Answer : Adhere to institutional animal care guidelines (e.g., IACUC protocols) and the ARRIVE 2.0 framework for reporting in vivo studies. For human cell lines, obtain informed consent documentation and ensure compliance with HIPAA or GDPR for data privacy . Data integrity must be maintained to avoid fabrication/falsification allegations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.